molecular formula C19H28O5 B14048123 Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate

Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate

Cat. No.: B14048123
M. Wt: 336.4 g/mol
InChI Key: XTHHPJLXLRBZLO-XZYVIEPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate is a complex organic compound characterized by its unique dispiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The adamantane core provides a rigid and stable framework, while the trioxolane and cyclohexane moieties contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the exhaustive methylation of adamantane derivatives using tetramethylsilane and aluminum chloride as the methylation agents . This process introduces methyl groups at all available bridgehead positions, resulting in high yields.

Industrial Production Methods

Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or ethers .

Scientific Research Applications

Methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate involves its interaction with molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with specific enzymes or receptors, while the trioxolane moiety can undergo redox reactions that generate reactive oxygen species. These reactive species can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate is unique due to its dispiro structure, which combines the stability of the adamantane core with the reactivity of the trioxolane and cyclohexane moieties.

Properties

Molecular Formula

C19H28O5

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C19H28O5/c1-21-17(20)10-12-3-2-4-18(11-12)22-19(24-23-18)15-6-13-5-14(8-15)9-16(19)7-13/h12-16H,2-11H2,1H3/t12-,13?,14?,15?,16?,18+,19?/m0/s1

InChI Key

XTHHPJLXLRBZLO-XZYVIEPVSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CCC[C@@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2

Canonical SMILES

COC(=O)CC1CCCC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.